molecular formula C16H23N5O9 B12856008 Adenosine-5'-b-D-galactopyranoside

Adenosine-5'-b-D-galactopyranoside

Cat. No.: B12856008
M. Wt: 429.38 g/mol
InChI Key: DOWHMRCZANZXFA-GXOABFQISA-N
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Description

Adenosine-5’-b-D-galactopyranoside is a nucleoside derivative where the adenosine molecule is glycosylated with a galactose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine-5’-b-D-galactopyranoside can be synthesized through the trichloroacetimidate method. This involves the reaction of d-galactose with alcohols of different chain lengths . The process typically includes acetylation, selective deacetylation at the C1 position, conversion to glycosyl trichloroacetimidate, coupling with alcohols, and deprotection .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-b-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adenosine-5’-b-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action for Adenosine-5’-b-D-galactopyranoside primarily involves its interaction with enzymes like β-D-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing adenosine and galactose . This interaction is crucial for its role in various biochemical assays and research applications.

Biological Activity

Adenosine-5'-β-D-galactopyranoside (Gal-Ado) is a glycosylated derivative of adenosine that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article delves into the biological activity of Gal-Ado, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Gal-Ado consists of an adenosine molecule linked to a galactose moiety through a β-glycosidic bond. This modification alters the pharmacokinetic properties of adenosine, potentially enhancing its biological effects while reducing its rapid degradation in biological systems.

Gal-Ado exerts its biological effects primarily through interactions with adenosine receptors (ARs), which are G protein-coupled receptors that mediate various physiological responses. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) play distinct roles in cellular signaling pathways:

  • A1 Receptor : Involved in inhibitory neurotransmission and cardioprotection.
  • A2A Receptor : Plays a role in vasodilation and modulation of immune responses.
  • A2B Receptor : Associated with pro-inflammatory responses and regulation of ion transport.
  • A3 Receptor : Involved in anti-inflammatory effects and apoptosis regulation.

Biological Activities

  • Anti-inflammatory Effects
    • Research indicates that Gal-Ado can modulate inflammatory responses by interacting with A2B receptors, leading to reduced secretion of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests a potential therapeutic role in inflammatory bowel diseases and other inflammatory conditions.
  • Neuroprotective Properties
    • Gal-Ado has been shown to protect neuronal cells from apoptosis induced by oxidative stress. Studies demonstrate that it can enhance cell survival in models of neurodegeneration by activating neuroprotective signaling pathways .
  • Cardiovascular Effects
    • The compound exhibits cardioprotective effects by modulating heart rate and myocardial oxygen consumption through A1 receptor activation. This is particularly significant in ischemic conditions where adenosine levels are elevated .
  • Anticancer Potential
    • Preliminary studies suggest that Gal-Ado may inhibit tumor growth by inducing apoptosis in cancer cells via A3 receptor activation. This action could be beneficial in the context of certain cancers where adenosine signaling is dysregulated .

Table 1: Summary of Biological Activities of Gal-Ado

Activity TypeMechanismReferences
Anti-inflammatoryModulation of cytokine release
NeuroprotectionActivation of survival pathways
CardiovascularHeart rate modulation
AnticancerInduction of apoptosis

Case Study: Neuroprotective Effects

In a study involving SH-SY5Y neuroblastoma cells, treatment with Gal-Ado resulted in a significant increase in cell viability under oxidative stress conditions. The mechanism was linked to the activation of survival pathways mediated by A3 receptors, highlighting its potential for neuroprotective applications .

Case Study: Inflammatory Bowel Disease

In murine models of colitis, administration of Gal-Ado led to a marked reduction in disease severity. The mechanism involved downregulation of A2B receptor expression and subsequent decrease in inflammatory cytokines, suggesting its role as a therapeutic agent for inflammatory bowel diseases .

Properties

Molecular Formula

C16H23N5O9

Molecular Weight

429.38 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O9/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(29-15)2-28-16-12(27)10(25)8(23)5(1-22)30-16/h3-6,8-12,15-16,22-27H,1-2H2,(H2,17,18,19)/t5-,6-,8+,9-,10+,11-,12-,15-,16-/m1/s1

InChI Key

DOWHMRCZANZXFA-GXOABFQISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)N

Origin of Product

United States

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